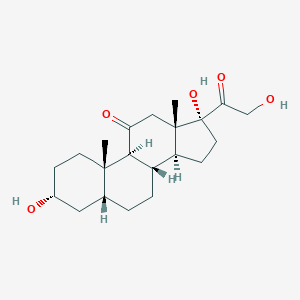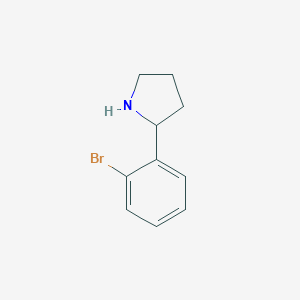
2-(2-溴苯基)吡咯烷
描述
2-(2-Bromophenyl)pyrrolidine is a compound with the CAS Number: 129540-24-5 and Linear Formula: C10H12BrN . It has a molecular weight of 226.12 . The IUPAC name for this compound is 2-(2-bromophenyl)pyrrolidine .
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)pyrrolidine has been reported in the literature. The basified aqueous was extracted with ethyl acetate, the combined organics washed with brine, dried with sodium sulfate, evaporated and chromatographed on silica gel eluting with methylene chloride-ethanol to give 2-(2-Bromophenyl)pyrrolidine.Molecular Structure Analysis
The molecular structure of 2-(2-Bromophenyl)pyrrolidine has been determined by x-ray crystallography and computational simulations . The distal phenyl group of the molecule binds to the active site of cyclophilin A .Chemical Reactions Analysis
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .Physical And Chemical Properties Analysis
2-(2-Bromophenyl)pyrrolidine is a colorless or white to yellow solid or liquid . It has a density of 1.009g/cm3 , a boiling point of 298.9ºC at 760 mmHg , and a flash point of 120.6ºC .科学研究应用
构象研究
- 紫外数据和晶体结构分析:Fujiwara、Varley和van der Veen(1977年)对1-(2-溴苯基)吡咯烷-2-酮进行了研究,这是一种与2-(2-溴苯基)吡咯烷在结构上相关的化合物。紫外数据表明,该化合物在溶液中基本上是非平面的,晶体结构分析证实了这一特征,显示苯基和五元环之间存在显著的二面角(Fujiwara, Varley, & van der Veen, 1977)。
氢键模式
- 烯胺酮中的氢键:Balderson等人(2007年)研究了类似(2Z)-1-(4-溴苯基)-2-(吡咯烷-2-基亚)乙酮的化合物,揭示了复杂的氢键模式。这些模式涉及分叉的分子内和分子间氢键,形成六元氢键环和中心对称二聚体(Balderson, Fernandes, Michael, & Perry, 2007)。
胆碱酯酶抑制
- 用于神经系统疾病的胆碱酯酶抑制:Pizova等人(2017年)对苄基(2S)-2-[(2-溴苯基)羰基]吡咯烷-1-羧酸酯的研究表明,它们能够抑制乙酰胆碱酯酶和丁酰胆碱酯酶。这些化合物显示出中等的抑制效果,突显了它们在治疗像阿尔茨海默病这样的神经系统疾病中的潜力(Pizova, Havelkova, Štěpánková, et al., 2017)。
分子结构和相互作用
- 分子结构分析:Nirmala等人(2009年)的研究集中在类似甲基3-(4-溴苯基)-1-甲基-1,2,3,3a,4,9b-六氢苯并[f]咔唑[4,3-b]吡咯烷-3a-羧酸酯的化合物的分子结构上。该研究详细描述了吡咯烷环的构象及其在晶体结构中的相互作用(Nirmala, Kamala, Sudha, et al., 2009)。
催化应用
溴氨基环化:Chen、Tan和Yeung(2013年)报道了使用环硒催化剂对烯丙酰胺进行催化不对称溴环化的过程。这个过程产生了对映富集的吡咯烷产物,展示了该化合物在催化合成中的实用性(Chen, Tan, & Yeung, 2013)。
钯催化的碳氮化合物:Mai和Wolfe(2010年)描述了通过钯催化的烯烃碳氮化反应合成2-(芳基甲基)-和2-(烯基甲基)吡咯烷衍生物。这些方法产生了对映富集的产物,展示了溴苯基吡咯烷衍生物在有机合成中的多功能性(Mai & Wolfe, 2010)。
衍生物的合成
- N-芳基吡咯烷的环化:Das、Ghosh和Koenig(2016年)探讨了1-(2-溴苯基)-1H-吡咯烷与芳基炔烃在蓝光照射下的反应,导致吡咯并[1,2-a]喹啉和乌拉津的形成。这项研究展示了2-(2-溴苯基)吡咯烷在光介导合成过程中的潜力(Das, Ghosh, & Koenig, 2016)。
生物活性
抗菌性能:Bogdanowicz等人(2013年)使用2-溴-4-(吡咯烷-1-基)吡啶-3-碳腈合成了新的氰吡啶衍生物。这些化合物对各种细菌显示出显著的抗菌活性,强调了溴苯基吡咯烷衍生物的生物学相关性 (Bogdanowicz, Foks, Gobis, et al., 2013)。
抗凝血活性:Ayan等人(2013年)进行了具有潜在抗凝血活性的吡咯烷衍生物的不对称合成。这项研究有助于理解吡咯烷衍生物在心血管疾病背景下的作用 (Ayan, Dogan, Ivantcova, et al., 2013)。
安全和危害
未来方向
Pyrrolidine derivatives, including 2-(2-Bromophenyl)pyrrolidine, have been the subject of recent advancements in pharmacology . They are fundamental components of the skeletal structure of many bioactive molecules . Future research will likely continue to explore these compounds for their potential therapeutic applications .
属性
IUPAC Name |
2-(2-bromophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGMIVYENBFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391203 | |
| Record name | 2-(2-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)pyrrolidine | |
CAS RN |
129540-24-5 | |
| Record name | 2-(2-Bromophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129540-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

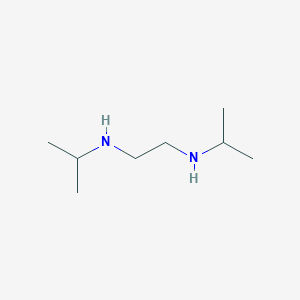
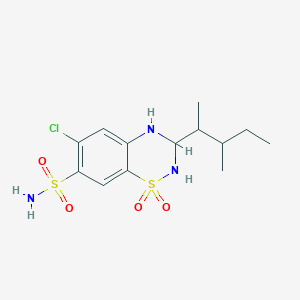
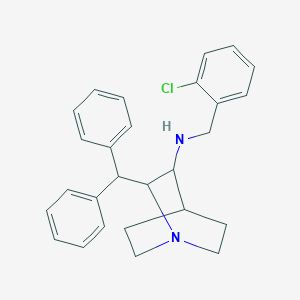
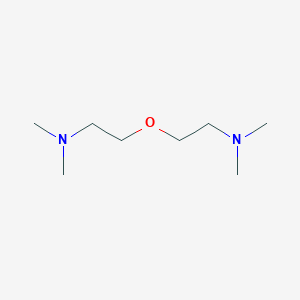
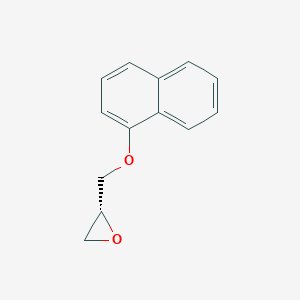
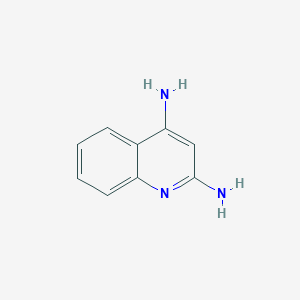
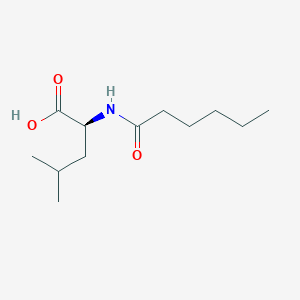
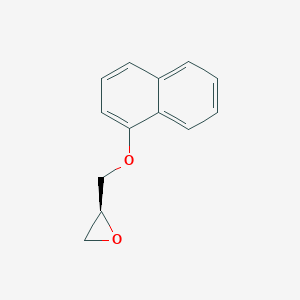
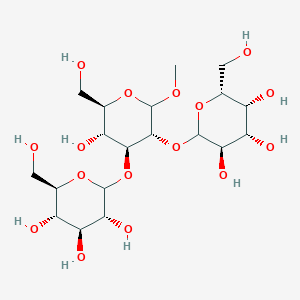
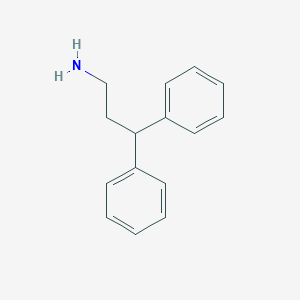
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
